Staminolactone B
Description
Properties
Molecular Formula |
C38H42O12 |
|---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
[(1R,2R,4S,6S,7S,8R,9S,10S,11S,12S,13S)-6,7-diacetyloxy-8-benzoyloxy-12-ethenyl-2-hydroxy-5,5,9,13-tetramethyl-15-oxo-14,16-dioxatetracyclo[11.2.1.01,10.04,9]hexadecan-11-yl] benzoate |
InChI |
InChI=1S/C38H42O12/c1-8-24-27(47-32(42)22-15-11-9-12-16-22)29-36(6)25(19-26(41)38(29)34(44)49-37(24,7)50-38)35(4,5)30(46-21(3)40)28(45-20(2)39)31(36)48-33(43)23-17-13-10-14-18-23/h8-18,24-31,41H,1,19H2,2-7H3/t24-,25-,26+,27+,28-,29+,30+,31-,36-,37+,38-/m0/s1 |
InChI Key |
XMQCLXXXCHXFQN-CWUCWMPNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2([C@@H](C[C@H]([C@@]34[C@@H]2[C@@H]([C@@H]([C@@](O3)(OC4=O)C)C=C)OC(=O)C5=CC=CC=C5)O)C([C@@H]1OC(=O)C)(C)C)C)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)OC1C(C(C2CC(C34C(C2(C1OC(=O)C5=CC=CC=C5)C)C(C(C(O3)(OC4=O)C)C=C)OC(=O)C6=CC=CC=C6)O)(C)C)OC(=O)C |
Synonyms |
staminolactone B staminolactone-B |
Origin of Product |
United States |
Q & A
Q. How can researchers ensure compliance with journal guidelines when reporting this compound’s crystallographic data?
- Methodological Answer: Deposit structures in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Report refinement parameters (R-factor, resolution) and include cif files as supplementary data. Annotate thermal ellipsoid plots and hydrogen bonding networks in figures .
Literature & Collaboration
Q. What systematic approaches are effective for reviewing contradictory findings on this compound in existing literature?
- Methodological Answer: Conduct PRISMA-guided systematic reviews to map evidence quality. Use tools like ROBIS to assess bias risk. Highlight methodological variations (e.g., assay type, cell lines) as potential confounders. Collaborate with original authors to reconcile discrepancies via shared protocols .
Q. How should interdisciplinary teams coordinate to study this compound’s multi-target effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
